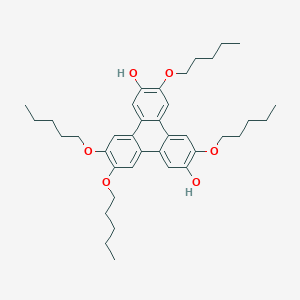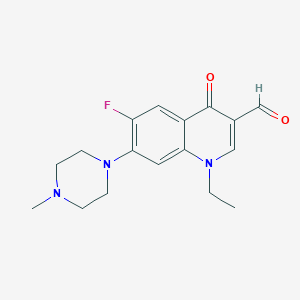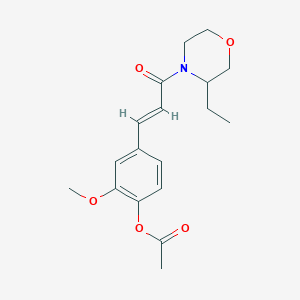
Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate, also known as E-64, is a potent inhibitor of cysteine proteases. It is widely used in scientific research to study the role of cysteine proteases in various biological processes. E-64 is a synthetic compound that was first synthesized in 1982 by researchers at the University of Tokyo. Since then, it has been extensively used in biochemical and physiological research.
Mechanism Of Action
Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate inhibits cysteine proteases by covalently binding to the active site cysteine residue of the enzyme. This covalent bond prevents the enzyme from functioning properly, thereby inhibiting its activity. Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate is a reversible inhibitor, which means that it can be removed from the enzyme by reducing agents such as dithiothreitol.
Biochemical And Physiological Effects
Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the degradation of extracellular matrix proteins, which can lead to the prevention of tissue damage in various diseases such as arthritis and cancer. Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate has also been shown to inhibit the processing of antigens by dendritic cells, which can lead to the prevention of autoimmune diseases. In addition, Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate has been shown to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent.
Advantages And Limitations For Lab Experiments
One of the major advantages of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate is its potency and specificity for cysteine proteases. This makes it a valuable tool for studying the role of cysteine proteases in various biological processes. Another advantage of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate is its reversible inhibition, which allows for the removal of the inhibitor from the enzyme. However, one limitation of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate is its potential toxicity to cells at high concentrations. This can limit its use in certain experiments.
Future Directions
There are several future directions for the use of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate in scientific research. One area of interest is the development of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate derivatives that are more potent and specific for certain cysteine proteases. Another area of interest is the use of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate in combination with other inhibitors to target multiple cysteine proteases simultaneously. Finally, the use of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate in animal models of disease could provide valuable insights into the role of cysteine proteases in various pathological processes.
Synthesis Methods
The synthesis of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate involves the condensation of 4-hydroxy-3-methoxycinnamic acid with 3-ethylmorpholine in the presence of acetic anhydride and pyridine. The resulting product is then acetylated to yield Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate acetate. The chemical structure of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate acetate is shown below:
Scientific Research Applications
Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate is a potent inhibitor of cysteine proteases, which are enzymes that play a crucial role in various biological processes such as protein degradation, antigen processing, and apoptosis. Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate has been extensively used in scientific research to study the role of cysteine proteases in these processes. It has been shown to inhibit a wide range of cysteine proteases, including cathepsins B, H, K, L, and S.
properties
CAS RN |
19856-74-7 |
|---|---|
Product Name |
Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate |
Molecular Formula |
C18H23NO5 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
[4-[(E)-3-(3-ethylmorpholin-4-yl)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C18H23NO5/c1-4-15-12-23-10-9-19(15)18(21)8-6-14-5-7-16(24-13(2)20)17(11-14)22-3/h5-8,11,15H,4,9-10,12H2,1-3H3/b8-6+ |
InChI Key |
KDPYTBIWOISQHR-SOFGYWHQSA-N |
Isomeric SMILES |
CCC1COCCN1C(=O)/C=C/C2=CC(=C(C=C2)OC(=O)C)OC |
SMILES |
CCC1COCCN1C(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC |
Canonical SMILES |
CCC1COCCN1C(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC |
synonyms |
3-Ethyl-4-(4-acetoxy-3-methoxycinnamoyl)morpholine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



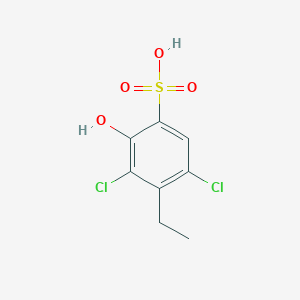
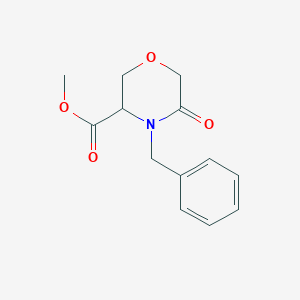
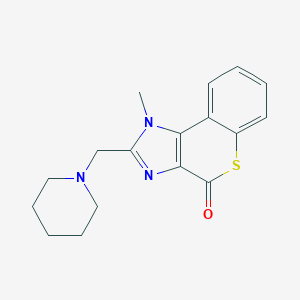
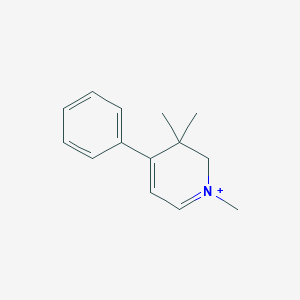
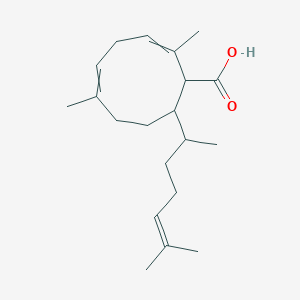
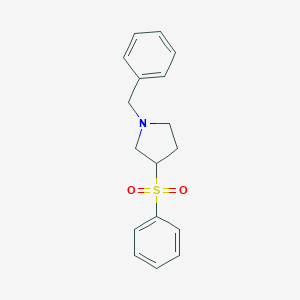
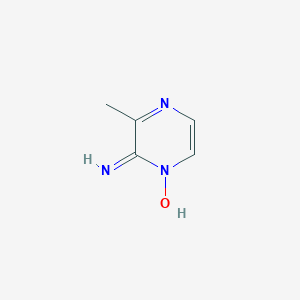
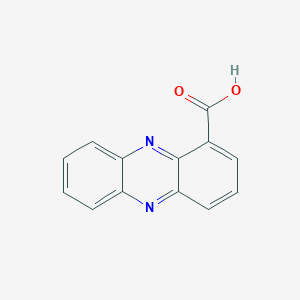
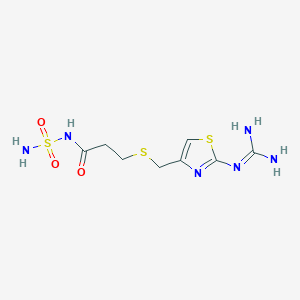
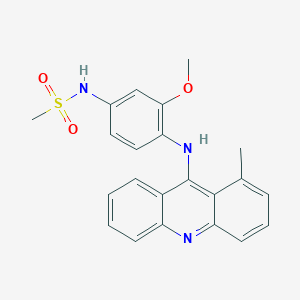
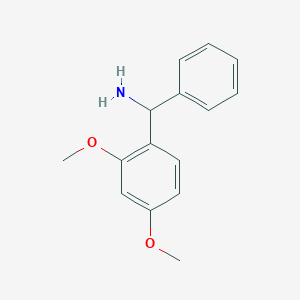
![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)
